molecular formula C15H20N2O3 B1523405 1-(Tert-butylcarbamoyl)-1,2,3,4-tetrahydroquinoline-5-carboxylic acid CAS No. 1184046-14-7

1-(Tert-butylcarbamoyl)-1,2,3,4-tetrahydroquinoline-5-carboxylic acid

Cat. No.: B1523405
CAS No.: 1184046-14-7
M. Wt: 276.33 g/mol
InChI Key: HDSIURYKHMMYRW-UHFFFAOYSA-N
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Description

1-(Tert-butylcarbamoyl)-1,2,3,4-tetrahydroquinoline-5-carboxylic acid is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system that is partially hydrogenated and substituted with a tert-butylcarbamoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butylcarbamoyl)-1,2,3,4-tetrahydroquinoline-5-carboxylic acid typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

    Introduction of the Tert-butylcarbamoyl Group: The tert-butylcarbamoyl group can be introduced via a Ritter reaction, where the quinoline derivative is reacted with tert-butyl isocyanate in the presence of a strong acid.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the intermediate compound is treated with carbon dioxide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of appropriate solvents and catalysts to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-butylcarbamoyl)-1,2,3,4-tetrahydroquinoline-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The tert-butylcarbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation Products: Quinoline derivatives with ketone or aldehyde functional groups.

    Reduction Products: Alcohols or aldehydes derived from the carboxylic acid group.

    Substitution Products: Compounds with different functional groups replacing the tert-butylcarbamoyl group.

Scientific Research Applications

1-(Tert-butylcarbamoyl)-1,2,3,4-tetrahydroquinoline-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Comparison with Similar Compounds

  • 1-(tert-butylcarbamoyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
  • 1-(tert-butylcarbamoyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid
  • 1-(tert-butylcarbamoyl)-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Uniqueness: 1-(Tert-butylcarbamoyl)-1,2,3,4-tetrahydroquinoline-5-carboxylic acid is unique due to the specific position of the carboxylic acid group on the quinoline ring. This positional isomerism can lead to differences in chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

1-(tert-butylcarbamoyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-15(2,3)16-14(20)17-9-5-7-10-11(13(18)19)6-4-8-12(10)17/h4,6,8H,5,7,9H2,1-3H3,(H,16,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSIURYKHMMYRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCCC2=C(C=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Tert-butylcarbamoyl)-1,2,3,4-tetrahydroquinoline-5-carboxylic acid
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1-(Tert-butylcarbamoyl)-1,2,3,4-tetrahydroquinoline-5-carboxylic acid
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1-(Tert-butylcarbamoyl)-1,2,3,4-tetrahydroquinoline-5-carboxylic acid
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1-(Tert-butylcarbamoyl)-1,2,3,4-tetrahydroquinoline-5-carboxylic acid
Reactant of Route 6
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1-(Tert-butylcarbamoyl)-1,2,3,4-tetrahydroquinoline-5-carboxylic acid

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